1,4-Bis(3-methoxybenzoyl)piperazine
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Overview
Description
1,4-Bis(3-methoxybenzoyl)piperazine is an organic compound with the molecular formula C20H22N2O4 and a molecular weight of 354.41 g/mol . It is characterized by the presence of two 3-methoxybenzoyl groups attached to a piperazine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-methoxybenzoyl)piperazine typically involves the reaction of piperazine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-methoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl groups can be reduced to benzyl groups under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.
Reduction: Formation of 1,4-bis(3-methoxybenzyl)piperazine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
1,4-Bis(3-methoxybenzoyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-methoxybenzoyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1,4-Bis(3-methoxybenzoyl)piperazine can be compared with other similar compounds such as:
1,4-Bis(3-methylbenzoyl)piperazine: Similar structure but with methyl groups instead of methoxy groups.
1,4-Bis(3-chlorobenzoyl)piperazine: Contains chlorine atoms instead of methoxy groups.
1,4-Bis(3-nitrobenzoyl)piperazine: Contains nitro groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in this compound imparts unique electronic and steric properties, making it distinct from its analogs.
Properties
IUPAC Name |
[4-(3-methoxybenzoyl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-7-3-5-15(13-17)19(23)21-9-11-22(12-10-21)20(24)16-6-4-8-18(14-16)26-2/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDHUKNGKQDQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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